

# spectroscopic data of 2,3-Difluorobenzoyl chloride (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2,3-Difluorobenzoyl chloride

Cat. No.: B099610

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## An In-depth Technical Guide to the Spectroscopic Data of 2,3-Difluorobenzoyl Chloride

This guide provides a comprehensive overview of the spectroscopic data for **2,3-Difluorobenzoyl chloride** (CAS No: 18355-73-2), tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format.

### Molecular Structure and Properties:

- Chemical Formula:  $C_7H_3ClF_2O$  [1]
- Molecular Weight: 176.55 g/mol [1]
- Appearance: Liquid [1]
- Boiling Point: 85-87 °C at 14 mmHg [1]
- Density: 1.423 g/mL at 25 °C [1]

## Mass Spectrometry (MS)

The mass spectrum of **2,3-Difluorobenzoyl chloride** was obtained via electron ionization (EI), a hard ionization technique that provides detailed structural information through fragmentation.

[2] The high-energy electron beam typically causes the molecule to lose an electron, forming a molecular ion ( $M^{+\bullet}$ ), which then undergoes fragmentation.[2][3]

Table 1: Mass Spectrometry Data for **2,3-Difluorobenzoyl Chloride**

m/z	Proposed Fragment	Relative Intensity	Notes
176/178	$[C_7H_3ClF_2O]^{+\bullet}$	Moderate	Molecular ion peak ( $M^{+\bullet}$ ) and its $^{37}Cl$ isotope.
141	$[C_7H_3F_2O]^+$	High	Loss of a chlorine radical ( $\bullet Cl$ ) from the molecular ion. This is a common fragmentation for acyl chlorides.
113	$[C_6H_3F_2]^+$	Moderate	Subsequent loss of carbon monoxide (CO) from the $[M-Cl]^+$ fragment.
93	$[C_5H_2F]^+$	Low	Further fragmentation of the difluorophenyl cation.

Data interpreted from the NIST WebBook mass spectrum for **2,3-Difluorobenzoyl chloride**. [4]

## Infrared (IR) Spectroscopy

The infrared spectrum reveals key functional groups present in the molecule. For an acyl chloride, the most prominent feature is the very strong carbonyl (C=O) stretching vibration, which appears at a higher frequency compared to other carbonyl compounds.

Table 2: Characteristic IR Absorption Bands for **2,3-Difluorobenzoyl Chloride**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
~3100 - 3000	Aromatic C-H Stretch	Medium-Weak
~1800	C=O Stretch (Acyl Chloride)	Strong, Sharp
~1600 - 1450	Aromatic C=C Stretch	Medium
~1300 - 1100	C-F Stretch	Strong
~800 - 600	C-Cl Stretch	Medium

Expected values based on typical ranges for the respective functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **2,3-Difluorobenzoyl chloride** are not widely published, the following tables outline the predicted chemical shifts ( $\delta$ ) in ppm, multiplicities, and coupling constants (J) based on its chemical structure and data from analogous compounds.

Table 3: Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Proton	Predicted $\delta$ (ppm)	Multiplicity	Coupling
H-4	~7.3 - 7.5	ddd (doublet of doublet of doublets)	H-H, H-F coupling
H-5	~7.2 - 7.4	ddd (doublet of doublet of doublets)	H-H, H-F coupling
H-6	~7.8 - 8.0	ddd (doublet of doublet of doublets)	H-H, H-F coupling

Table 4: Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Carbon	Predicted $\delta$ (ppm)	Multiplicity (due to C-F coupling)
C=O	~165 - 170	s (singlet)
C-1	~125 - 130	d (doublet)
C-2	~150 - 155	d (doublet)
C-3	~150 - 155	d (doublet)
C-4	~120 - 125	d (doublet)
C-5	~125 - 130	s (singlet)
C-6	~130 - 135	d (doublet)

Note: The carbonyl carbon of acyl chlorides typically resonates in the 160-180 ppm range.[5]

Table 5: Predicted  $^{19}\text{F}$  NMR Data (referenced to  $\text{CFCl}_3$ )

Fluorine	Predicted $\delta$ (ppm)	Multiplicity
F-2	-130 to -150	d (doublet)
F-3	-130 to -150	d (doublet)

Note: The chemical shift range for aromatic fluorides is broad but typically falls within this region.[6][7]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-Difluorobenzoyl chloride** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta = 0.00$  ppm).
- Data Acquisition: Record the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).<sup>[8]</sup> For  $^{13}\text{C}$  NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For  $^{19}\text{F}$  NMR, use an appropriate reference standard like  $\text{CFCl}_3$ .<sup>[8]</sup>
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

This analysis can be performed using either the neat liquid transmission method or the Attenuated Total Reflectance (ATR) method.

- A) Transmission Method (Neat Liquid):
  - Sample Preparation: Place one to two drops of neat **2,3-Difluorobenzoyl chloride** onto the surface of a salt plate (e.g., NaCl or KBr).<sup>[9]</sup>
  - Place a second salt plate on top to create a thin, uniform liquid film.
  - Mount the plates in the spectrometer's sample holder.
  - Data Acquisition: Record a background spectrum of the empty instrument. Then, record the sample spectrum over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .<sup>[10]</sup> The final spectrum is the ratio of the sample spectrum to the background spectrum.
  - Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol) and store them in a desiccator.<sup>[9]</sup>
- B) Attenuated Total Reflectance (ATR) Method:
  - Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.<sup>[10]</sup>
  - Background Scan: Record a background spectrum with the clean, empty ATR crystal.

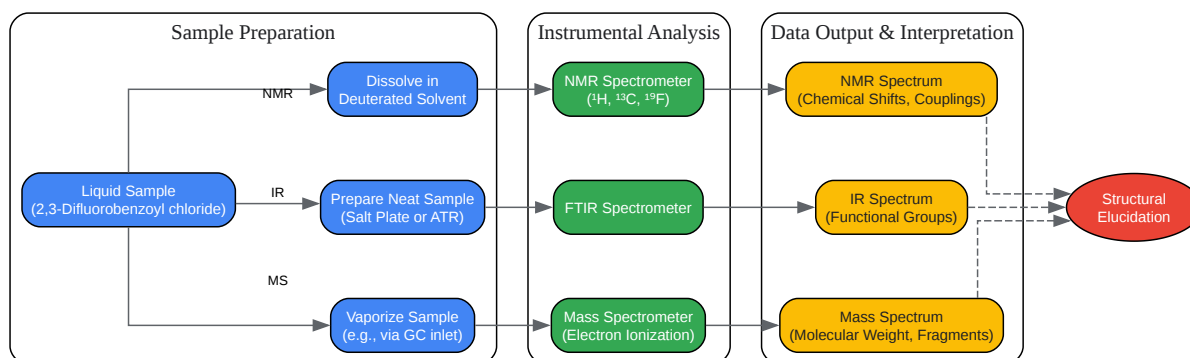
- Sample Application: Place a single drop of **2,3-Difluorobenzoyl chloride** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The ATR method is often faster as it requires minimal sample preparation and cleanup.[\[11\]](#)

## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For a volatile liquid, this can be done via direct insertion or, more commonly, through a gas chromatograph (GC-MS) for sample purification and introduction.[\[2\]](#) The sample is heated to ensure it is in the gas phase.[\[12\]](#)
- Ionization: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[\[3\]](#) This causes ionization and extensive, reproducible fragmentation.[\[2\]](#)
- Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ( $m/z$ ) ratio.[\[13\]](#)
- Detection: A detector records the abundance of each ion at a specific  $m/z$ , generating the mass spectrum.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.



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